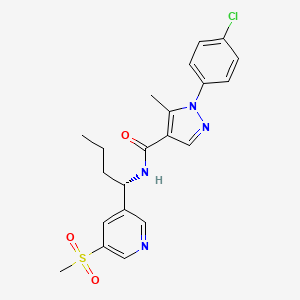

CCR1 antagonist 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CCR1 antagonist 6 is a chemical compound that targets the C-C chemokine receptor type 1 (CCR1). This receptor is a G protein-coupled receptor expressed on various leukocytes and is involved in the regulation of immune responses and inflammation. CCR1 antagonists are being explored for their potential therapeutic applications in treating autoimmune and inflammatory diseases .

Vorbereitungsmethoden

The synthesis of CCR1 antagonist 6 involves a convergent and robust approach using continuous flow technology. One of the key steps in the synthesis is the Curtius rearrangement, which is performed in a continuous flow setup. The synthesis begins with the formation of a cyclopropane intermediate, followed by a safe and efficient Curtius rearrangement to produce a p-methoxybenzyl carbamate . The process is highly efficient, with a relatively short residence time and high material throughput, making it suitable for industrial production .

Analyse Chemischer Reaktionen

CCR1 antagonist 6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Curtius Rearrangement: This is a key reaction in the synthesis of this compound, involving the conversion of an acyl azide to an isocyanate, which is then trapped to form the final product.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CCR1 antagonist 6 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of CCR1 antagonists.

Biology: The compound is used to investigate the role of CCR1 in immune responses and inflammation.

Wirkmechanismus

CCR1 antagonist 6 exerts its effects by binding to the CCR1 receptor on leukocytes. This binding inhibits the receptor’s interaction with its natural ligands, such as CCL3 and CCL5, thereby blocking the downstream signaling pathways involved in immune cell recruitment and activation . The inhibition of these pathways reduces inflammation and immune responses, making this compound a potential therapeutic agent for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

CCR1 antagonist 6 is unique compared to other CCR1 antagonists due to its high specificity and efficiency in synthesis. Similar compounds include:

BX471: Another CCR1 antagonist with potent inhibitory effects on CCR1-mediated signaling.

CCX9588: A CCR1 antagonist that has shown efficacy in preclinical models of inflammatory diseases.

Met-RANTES: A CCR1 antagonist used in research to study the role of CCR1 in neuroinflammation.

This compound stands out due to its efficient and scalable synthesis, making it a promising candidate for further development and research .

Eigenschaften

Molekularformel |

C21H23ClN4O3S |

|---|---|

Molekulargewicht |

447.0 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-(5-methylsulfonylpyridin-3-yl)butyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C21H23ClN4O3S/c1-4-5-20(15-10-18(12-23-11-15)30(3,28)29)25-21(27)19-13-24-26(14(19)2)17-8-6-16(22)7-9-17/h6-13,20H,4-5H2,1-3H3,(H,25,27)/t20-/m0/s1 |

InChI-Schlüssel |

CYPBTHPQJZHJCN-FQEVSTJZSA-N |

Isomerische SMILES |

CCC[C@@H](C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |

Kanonische SMILES |

CCCC(C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)

![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)